molecular formula C15H11FN2O2S2 B10976484 4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide

4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B10976484
M. Wt: 334.4 g/mol
InChI Key: LXBFWMOXEHRLKL-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-phenyl-13-thiazol-2-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-phenyl-13-thiazol-2-yl)benzene-1-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Fluorine: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(4-phenyl-13-thiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Fluoro-N-(4-phenyl-13-thiazol-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-phenyl-13-thiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets, leading to various biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

4-Fluoro-N-(4-phenyl-13-thiazol-2-y)benzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C15H11FN2O2S2

Molecular Weight

334.4 g/mol

IUPAC Name

4-fluoro-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H11FN2O2S2/c16-12-6-8-13(9-7-12)22(19,20)18-15-17-14(10-21-15)11-4-2-1-3-5-11/h1-10H,(H,17,18)

InChI Key

LXBFWMOXEHRLKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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